

## CAS number and molecular formula for bisabolol oxide A

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Compound of Interest		
Compound Name:	Bisabolol oxide A	
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# Bisabolol Oxide A: A Technical Guide for Researchers Abstract

**Bisabolol oxide A** is a naturally occurring sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria recutita L.) and certain other aromatic plants. This document provides a comprehensive technical overview of **bisabolol oxide A**, including its chemical and physical properties, established analytical methodologies for its quantification, and a detailed exploration of its biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its therapeutic potential through the elucidation of relevant signaling pathways and experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis, and key cellular and experimental workflows are visualized using diagrammatic representations.

## **Chemical and Physical Properties**

**Bisabolol oxide A** is a sesquiterpene oxide with a molecular formula of C15H26O2.[1][2] Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity assessment.



Property	Value	Reference(s)
Molecular Formula	C15H26O2	[1][2]
Molecular Weight	238.37 g/mol	[1][2][3]
CAS Number	22567-36-8	[1]
IUPAC Name	(3S,6S)-2,2,6-trimethyl-6- [(1S)-4-methylcyclohex-3-en-1- yl]oxan-3-ol	[2]
Boiling Point (est.)	327.00 to 328.00 °C @ 760.00 mm Hg	[4]
Flash Point (est.)	125.90 °C	[4]
logP (o/w) (est.)	3.457	[4]
Appearance	Viscous colorless to somewhat yellow liquid	
Odor	Slight characteristic floral wood odor	

## **Analytical Methodologies**

Accurate quantification of **bisabolol oxide A** in various matrices is essential for research and quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.

## **High-Performance Liquid Chromatography (HPLC)**

A validated reversed-phase HPLC method has been developed for the determination and quantification of (-)- $\alpha$ -bisabolol, a related compound, which can be adapted for **bisabolol oxide A**.[5]



Parameter	Method Details	Reference(s)
Column	Reversed-phase C18	[5]
Mobile Phase	Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile.	[5]
Flow Rate	0.8 mL/min	[5]
Detection	UV at 200 nm	[5]
Linearity Range	$0.02\text{-}0.64 \text{ mg/mL}$ (for (-)- $\alpha$ -bisabolol)	[5]
LOD & LOQ	0.0005 and 0.0016 mg/mL, respectively (for (-)-α-bisabolol)	[5]

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Headspace GC-MS is a sensitive method for the determination of volatile compounds like **bisabolol oxide A** in biological samples.[6]

Parameter	Method Details	Reference(s)
Sample Preparation	Blood diluted with water (0.5 ml blood + 1 ml water).	[6]
Injection	Headspace injection after heating at 125°C for 1 hour.	[6]
Detection Limit	0.13 $\mu$ mol/L in blood (for $\alpha$ -bisabolol)	[6]

## **Biological Activities and Signaling Pathways**

**Bisabolol oxide A** and its related compound,  $\alpha$ -bisabolol, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These



effects are mediated through the modulation of several key signaling pathways.

## **Anti-inflammatory Activity**

(-)-α-Bisabolol has been shown to possess peripheral anti-inflammatory and anti-nociceptive properties.[7][8] These effects are attributed to the reduction of leukocyte migration, protein extravasation, and the levels of pro-inflammatory cytokines like TNF-α.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard in vivo model to assess anti-inflammatory activity.

- Animals: Male Swiss mice (25-30 g) are used.
- Groups:
  - Vehicle control (e.g., saline)
  - Positive control (e.g., indomethacin)
  - Test groups receiving various doses of **bisabolol oxide A** (e.g., 100 and 200 mg/kg, p.o.)
- Procedure:
  - One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
  - Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
- Endpoint: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Signaling Pathway: NF-kB and MAPK Inhibition

α-Bisabolol has been shown to mitigate colon inflammation by stimulating the PPAR-γ transcription factor and decreasing the phosphorylation of MAPK signaling and NF-κB proteins. [9]



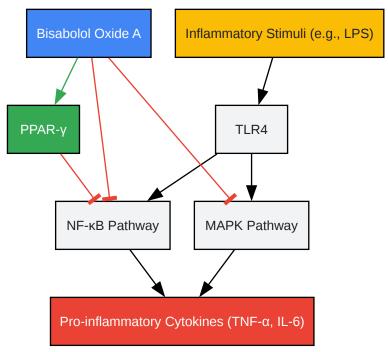


Figure 1: Anti-inflammatory Signaling of Bisabolol Oxide A

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Caption: Simplified diagram of the anti-inflammatory action of **bisabolol oxide A**.

## **Anticancer Activity**

α-Bisabolol has been reported to induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and glioma cells.[10][11] The anticancer effects are mediated through the induction of cell cycle arrest and modulation of apoptotic signaling pathways.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Culture: A549 NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with varying concentrations of **bisabolol oxide A** (e.g., 0-50  $\mu$ M) for 24, 48, and 72 hours.







#### • Procedure:

- After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- The formazan crystals are dissolved in DMSO.
- Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is then calculated.

Signaling Pathway: PI3K/Akt and Mitochondrial Apoptosis

The anticancer activity of  $\alpha$ -bisabolol is linked to the inhibition of the PI3K/Akt signaling pathway and the induction of the mitochondrial apoptotic pathway.[10][12]



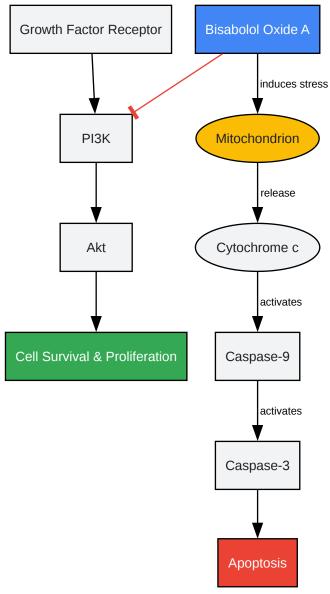


Figure 2: Anticancer Signaling of Bisabolol Oxide A

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Caption: Overview of PI3K/Akt inhibition and apoptosis induction by bisabolol oxide A.

## **Neuroprotective Effects**

α-Bisabolol has shown neuroprotective effects in models of Parkinson's disease and pentylenetetrazole-induced seizures.[13][14][15] These effects are associated with its antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][15]

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats



This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration.

- Animals: Male Wistar rats are used.
- Induction of PD: Rotenone (2.5 mg/kg) is administered intraperitoneally for 4 weeks.
- Treatment: **Bisabolol oxide A** is co-administered with rotenone.
- Behavioral Assessment: Motor coordination and activity are assessed using tests like the rotarod and open field test.
- Biochemical Analysis: Levels of oxidative stress markers (e.g., MDA, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic markers (e.g., Bax, Bcl-2, caspases) are measured in brain tissue.
- Histopathology: Immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum is performed.

Workflow: Neuroprotective Experimental Design



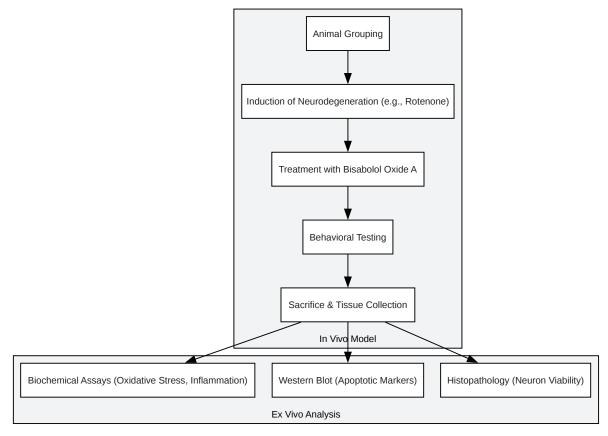


Figure 3: Neuroprotection Experimental Workflow

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Caption: A generalized workflow for assessing the neuroprotective effects of **bisabolol oxide A**.

## Conclusion

**Bisabolol oxide A** is a promising natural compound with a well-characterized chemical profile and a range of documented biological activities. Its anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways,



warrant further investigation for its potential therapeutic applications. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this interesting sesquiterpenoid. Further studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical practice.

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